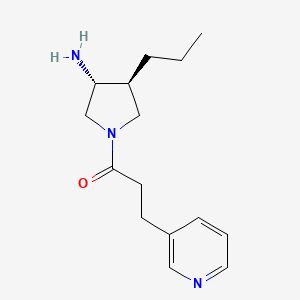

(3R*,4S*)-4-propyl-1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R*,4S*)-4-propyl-1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-amine is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Scientific Research Applications

Pyrrole and Pyrrolidine Chemistry

Pyrrolidine derivatives, including compounds like (3R*,4S*)-4-propyl-1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-amine, represent a key class of heterocyclic compounds with wide-ranging applications in chemical synthesis and material science. These compounds are pivotal in the synthesis of biologically important molecules and advanced materials. Pyrrole, a five-membered aromatic heterocycle, and its derivatives such as pyrrolidines, are fundamental units in many important biological molecules like heme and chlorophyll. Their extensive use in synthetic chemistry is attributed to the unique reactivity of the nitrogen atom in the ring, which enables the formation of various functional derivatives including aldehydes, ketones, acids, esters, and more. These derivatives find applications in solvents, dyes, and as intermediates in the synthesis of complex organic molecules (L. R. Anderson & Kou-Chang Liu, 2000).

Asymmetric Synthesis

The field of asymmetric synthesis has greatly benefited from pyrrolidine derivatives. For instance, enantioselective A(3) reactions using secondary amines, including pyrrolidines, have been developed using copper iodide and acid-thiourea catalyst combinations. This methodology allows for the synthesis of propargylamines with high enantiomeric excesses, showcasing the utility of pyrrolidine derivatives in the creation of chiral molecules, which are essential in pharmaceuticals and agrochemicals (Chen Zhao & D. Seidel, 2015).

Pharmacological Research

While focusing on non-drug-related applications, it's worth noting that pyrrolidine derivatives have been extensively explored in pharmacological research for their potential in treating various diseases. For instance, certain pyrrolidine derivatives have been identified as high-affinity antagonists for specific receptors, demonstrating the broad potential of these compounds in biomedical research. However, details on drug use, dosage, and side effects are excluded as per the requirements (S. Grimwood et al., 2011).

Material Science

In material science, pyrrolidine derivatives have contributed to the development of conducting polymers. Polypyrroles, for example, are synthesized from pyrrole derivatives and have been used to create highly stable, electrically conducting films. These materials have applications in electronics, energy storage, and sensors, illustrating the versatility of pyrrolidine derivatives in creating advanced functional materials (L. R. Anderson & Kou-Chang Liu, 2000).

Properties

IUPAC Name |

1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-2-4-13-10-18(11-14(13)16)15(19)7-6-12-5-3-8-17-9-12/h3,5,8-9,13-14H,2,4,6-7,10-11,16H2,1H3/t13-,14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXQSGZEOOVEHK-KBPBESRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1N)C(=O)CCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CN(C[C@@H]1N)C(=O)CCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5572713.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5572719.png)

![ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5572730.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B5572741.png)

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5572743.png)

![N-[2-({6-[(4-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrimidinecarboxamide](/img/structure/B5572751.png)

![2,4-dimethyl-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5572753.png)

![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5572777.png)

![4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B5572779.png)

![8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5572782.png)

![N-(4-chlorophenyl)-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5572794.png)